molecular formula C7H13NO2 B1599070 1-(Methylamino)cyclopentanecarboxylic acid CAS No. 22649-36-1

1-(Methylamino)cyclopentanecarboxylic acid

Cat. No. B1599070
CAS RN: 22649-36-1
M. Wt: 143.18 g/mol
InChI Key: HENGJKIYGDMCLP-UHFFFAOYSA-N
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Description

1-(Methylamino)cyclopentanecarboxylic acid, also known as MAPCA, is a cyclic amino acid that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. MAPCA is a chiral molecule, which means it exists in two enantiomeric forms, R and S. The R-enantiomer of MAPCA has been found to exhibit promising pharmacological activities, including antipsychotic and anticonvulsant effects.

Scientific Research Applications

Plant Physiology and Ethylene Inhibition

Research on compounds like 1-Methylcyclopropene (1-MCP) highlights the importance of ethylene inhibitors in plant physiology, particularly in delaying the ripening and senescence of fruits and vegetables. 1-MCP has been shown to effectively inhibit ethylene effects across a broad range of fruits, vegetables, and floriculture crops, contributing to the extended shelf life and maintained quality of these products (Blankenship & Dole, 2003). The action of such compounds offers significant advances in understanding the role of ethylene in plants and presents a technological tool for the agricultural and food industries.

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, compounds like Jasmonic acid and its derivatives, which share a cyclopentanone core similar to 1-(Methylamino)cyclopentanecarboxylic acid, have garnered attention for their synthesis, biological activities, and potential as drugs or prodrugs. The focus on these small molecules, including plant stress hormones, underscores their role in developing new therapeutics for various health conditions (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).

properties

IUPAC Name

1-(methylamino)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-7(6(9)10)4-2-3-5-7/h8H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENGJKIYGDMCLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388645
Record name 1-(Methylamino)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methylamino)cyclopentanecarboxylic acid

CAS RN

22649-36-1
Record name 1-(Methylamino)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(methylamino)cyclopentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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